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5-(Trifluoromethyl)-1H-imidazole-
2-carbaldehyde

Cat. No.: B008853

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-
(trifluoromethyl)-1H-imidazole-2-carbaldehyde, a key building block in medicinal chemistry.
Due to the current absence of publicly available quantitative solubility data for this specific
compound, this document outlines a predictive solubility profile based on its structural features
and the general principles of solubility for imidazole-containing compounds. Furthermore, it
provides detailed experimental protocols for determining the solubility of this compound in
various organic solvents, ensuring researchers can generate precise data for their specific
applications. This guide also includes workflow diagrams for the experimental determination of
solubility and a representative synthetic pathway.

Introduction

5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde is a heterocyclic aldehyde of significant
interest in drug discovery and development. The imidazole scaffold is a common motif in many
pharmaceuticals due to its ability to engage in various biological interactions.[1][2][3] The
presence of a trifluoromethyl group can enhance metabolic stability, binding affinity, and cell
permeability of drug candidates. The aldehyde functionality provides a versatile handle for
further chemical modifications. Understanding the solubility of this compound in a range of
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organic solvents is critical for its use in synthesis, purification, formulation, and various
screening assays.

Physicochemical Properties

The solubility of a compound is governed by its physicochemical properties. Key properties of
5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde are listed in the table below.

Property Value Source
Molecular Formula CsHsFsN20 [4]
Molecular Weight 164.09 g/mol [5][6]
Appearance Solid [6]

(Predicted) ~11-12 for the N-H

proton

pKa

The presence of the imidazole ring with its two nitrogen atoms, one of which bears a proton,
allows for hydrogen bonding, contributing to its polarity. The aldehyde group is also polar.
Conversely, the trifluoromethyl group is highly lipophilic and electron-withdrawing. This
combination of polar and nonpolar functionalities suggests that the solubility of 5-
(trifluoromethyl)-1H-imidazole-2-carbaldehyde will be highly dependent on the nature of the
solvent.

Predicted Solubility in Organic Solvents

While specific experimental data is not available, a qualitative prediction of solubility can be
made based on the principle of "like dissolves like".

o Polar Protic Solvents (e.g., Methanol, Ethanol): The compound is expected to exhibit
moderate to good solubility in these solvents due to the potential for hydrogen bonding
between the imidazole N-H, the aldehyde oxygen, and the solvent's hydroxyl group.

o Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF),
Acetonitrile): High solubility is anticipated in these solvents. The high polarity of these
solvents can effectively solvate the polar imidazole and aldehyde moieties.
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o Moderately Polar Solvents (e.g., Ethyl Acetate, Dichloromethane): Moderate solubility is
expected. These solvents can interact with the polar parts of the molecule but may be less
effective at disrupting the crystal lattice of the solid.

e Nonpolar Solvents (e.g., Toluene, Hexane): Poor solubility is predicted in these solvents. The
nonpolar nature of these solvents will not favorably interact with the polar functional groups
of the molecule.

Quantitative Solubility Data (Hypothetical)

The following table presents a hypothetical summary of quantitative solubility data for 5-

(trifluoromethyl)-1H-imidazole-2-carbaldehyde in various organic solvents at ambient
temperature. This table is for illustrative purposes to demonstrate how experimental data
should be presented.

Predicted Solubility Predicted Molar

Solvent Polarity Index .
(glL) Solubility (mol/L)

Hexane 0.1 <0.1 < 0.0006
Toluene 2.4 1-5 0.006 - 0.03
Dichloromethane 3.1 10-20 0.06 -0.12
Ethyl Acetate 4.4 20-50 0.12-0.30
Acetonitrile 5.8 > 100 >0.61
Ethanol 5.2 > 100 >0.61
Methanol 6.6 > 150 >0.91
Dimethylformamide

6.4 > 200 >1.22
(DMF)
Dimethyl Sulfoxide

7.2 > 200 >1.22

(DMSO)

Experimental Protocol for Solubility Determination
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A reliable method for determining the solubility of a solid compound in an organic solvent is the
isothermal shake-flask method.

Obijective: To determine the saturation solubility of 5-(trifluoromethyl)-1H-imidazole-2-
carbaldehyde in a given organic solvent at a specific temperature.

Materials:

o 5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde (solid)

o Selected organic solvents (analytical grade)

 Vials with screw caps

e Analytical balance

o Thermostatically controlled shaker or incubator

e Centrifuge

e High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

e Volumetric flasks and pipettes

Procedure:

o Preparation of Saturated Solutions:

o Add an excess amount of solid 5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde to a
series of vials.

o Add a known volume of the selected organic solvent to each vial.

o Seal the vials tightly to prevent solvent evaporation.

o Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g.,
25 °C).

o Shake the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
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e Sample Preparation:

o After the equilibration period, allow the vials to stand undisturbed for a short period to
allow the excess solid to settle.

o Carefully transfer a known volume of the supernatant to a centrifuge tube.
o Centrifuge the samples to remove any suspended solid particles.

e Analysis:

[e]

Prepare a series of standard solutions of known concentrations of 5-(trifluoromethyl)-1H-
imidazole-2-carbaldehyde in the same solvent.

o Analyze the standard solutions using a suitable analytical method (e.g., HPLC or UV-Vis
spectrophotometry) to generate a calibration curve.

o Dilute the saturated supernatant samples with a known volume of the solvent to bring the
concentration within the linear range of the calibration curve.

o Analyze the diluted samples and determine the concentration of the solute from the
calibration curve.

e Calculation:

o Calculate the solubility (S) in g/L using the following formula: S (g/L) = (Concentration from
calibration curve) x (Dilution factor)

Visualizations
Experimental Workflow for Solubility Determination
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Add excess solid to solvent in vial

:

Equilibrate at constant temperature with shaking

:

Centrifuge to separate undissolved solid

:

Collect supernatant (saturated solution)

:

Dilute supernatant

Analyze by HPLC or UV-Vis

Calculate solubility from calibration curve

Click to download full resolution via product page

Caption: Workflow for the experimental determination of solubility.

Representative Synthetic Pathway

A common method for the synthesis of imidazole aldehydes involves the formylation of a
protected imidazole precursor.
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Synthesis of 5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde

Protected 4-(trifluoromethyl)-1H-imidazole

1.

y

Lithiation (e.g., n-BulLi)

Formylation (e.g., DMF)

Deprotection

5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde

Click to download full resolution via product page

Caption: A general synthetic route to the target compound.

Conclusion

This technical guide serves as a foundational resource for researchers working with 5-
(trifluoromethyl)-1H-imidazole-2-carbaldehyde. While quantitative solubility data is not yet
published, the provided qualitative predictions and detailed experimental protocol will enable
scientists to effectively utilize this compound in their research endeavors. The generation and
publication of precise solubility data for this important building block would be a valuable
contribution to the scientific community.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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